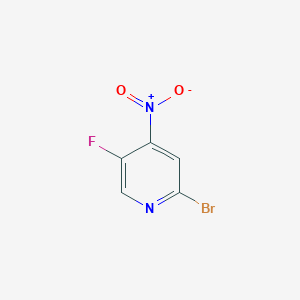

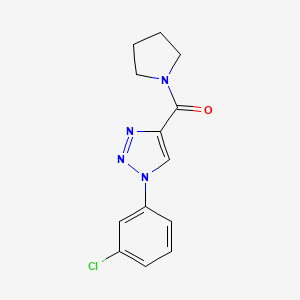

![molecular formula C22H20FN5O2S B2402996 2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide CAS No. 1251693-77-2](/img/structure/B2402996.png)

2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a heterocyclic compound . Derivatives of [1,2,4]triazolo[4,3-a]pyrazine containing N-alkyl, alkylsulfanyl, alkylsulfinyl, or alkylsulfonyl substituents in position 3 are found to be P2X7 receptor antagonists and are useful for treating pain or inflammatory disease .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones starts from 2,3-dichloropyrazine and consists of cyclization of the obtained 2-chloro-3-hydrazinopyrazine by the action of carbonic acid halo anhydrides followed by hydrolysis of the intermediate 8-chloro [1,2,4]triazolo[4,3-a]pyrazine and its consequent alkylation .Molecular Structure Analysis

The molecular structure of the compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold, with additional functional groups attached. The exact structure would depend on the specific substituents present .Chemical Reactions Analysis

The compound, as a derivative of [1,2,4]triazolo[4,3-a]pyrazine, can undergo various chemical reactions. For instance, it can participate in cyclization reactions, as well as reactions with carbonic acid halo anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents present. For instance, the compound’s solubility, melting point, and other properties can vary .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Compounds related to 1,2,4-triazolo[4,3-a]pyrazines, similar to the queried compound, have shown potential in anticonvulsant applications. For example, certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines have demonstrated potent activity against maximal electroshock-induced seizures in rats (Kelley et al., 1995).

Synthesis and Optimization

Innovative methods for synthesizing derivatives of 1,2,4-triazolo[4,3-a] pyrazines, which are structurally related to the queried compound, have been developed. These methods are noted for their simplicity and efficiency in yield, contributing to research in the field of chemical synthesis (Lee et al., 1989).

Antioxidant and Anticancer Properties

Compounds structurally similar to the queried chemical have exhibited notable antioxidant properties. For instance, certain triazolo-thiadiazoles demonstrated a potent antioxidant effect and cytotoxic activity against hepatocellular carcinoma cells (Sunil et al., 2010).

Potential in Parkinson's Disease Research

The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold, similar to the queried compound, has been explored for its potential in adenosine human receptor antagonism, with implications in Parkinson's disease research (Falsini et al., 2017).

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

Fused triazole derivatives, akin to the queried compound, have been synthesized for their inhibitory activity on the dipeptidyl peptidase-IV enzyme, showing potential for the treatment or prevention of type 2 diabetes (Yu-tao, 2009).

Propiedades

IUPAC Name |

2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)19(15(3)10-13)25-18(29)12-28-22(30)27-8-7-24-21(20(27)26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEOZVZKEFNXOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)

![2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2402919.png)

![N-(3,4-difluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2402922.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)

![N-[4-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2402929.png)

![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)

![(1R)-1-{spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B2402932.png)